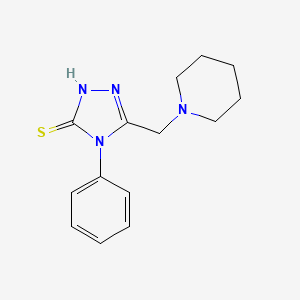

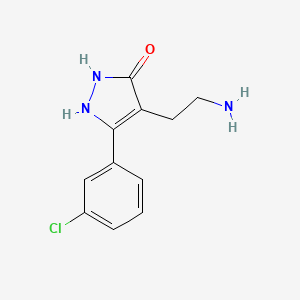

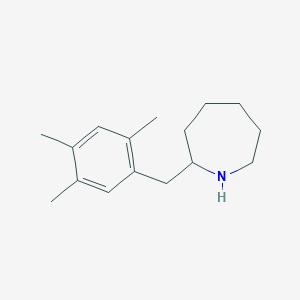

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activity. This class includes compounds with antiviral, anti-inflammatory, antimicrobial, and anticancer properties, and they are often characterized by low toxicity, making them promising candidates for drug development .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions. For instance, the synthesis of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved via multi-step reactions with excellent yield, indicating the potential for efficient synthesis of related compounds . Another example is the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, which involved cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . These methods demonstrate the versatility and adaptability of synthetic routes for triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as FT-IR, MS, NMR, and XRD. For example, the study of a triazole-thione compound utilized X-ray diffraction, NMR, UV-Vis, and FT-IR spectroscopy to confirm the structure, which was further supported by DFT-optimized structures . The molecular structure is crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, leading to a wide array of products with potential biological activities. For instance, the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization yielded substituted triazole-thiols, which were then tested for anti-inflammatory activity . Similarly, the reaction of 1,4-benzodioxane-2-carbohydrazide with phenyl isothiocyanate followed by cyclization produced 5-(1,4-benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which was further transformed into S-substituted derivatives and tested for antihypoxic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are typically characterized using a combination of analytical techniques. For example, the study of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols included methods like 1H NMR spectroscopy, elemental analysis, and chromatography to determine the properties of the synthesized compounds . These properties are essential for predicting the pharmacological activity and for the design of compounds with desired biological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development The compound 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has been used as a precursor in the synthesis of various heterocyclic compounds. Sarhan et al. (2008) described the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol and its use in preparing substituted thiosemicarbazides, thiazoline ring systems, and thiazolo[3,2-b][1,2,4]-triazol-5-ols through various reactions including cyclization and condensation (Sarhan, Elsherif, Mahmoud, & Habib, 2008).

Pharmacological Applications The synthesized compounds from 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol have demonstrated potential in various pharmacological studies. Khilkovets (2021) synthesized derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols and indicated that these compounds exhibited high activity in primary pharmacological screening, suggesting their potential in medical applications (Khilkovets, 2021). Similarly, Arul and Smith (2016) evaluated the anti-cancer activity of a 1, 2, 4 - triazole derivative against Dalton’s Lymphoma Ascitic in mice, noting a significant improvement in various hematological parameters and a reduction in enzyme levels in treated animals (Arul & Smith, 2016).

Material Science and Other Applications The derivatives of 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol also find applications in material science and other fields. Ansari, Quraishi, and Singh (2014) investigated Schiff’s bases derived from 1,2,4-triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the compound's utility in material protection and maintenance (Ansari, Quraishi, & Singh, 2014).

Eigenschaften

IUPAC Name |

4-phenyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c19-14-16-15-13(11-17-9-5-2-6-10-17)18(14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOKXMHGUALLKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407342 |

Source

|

| Record name | 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

65924-80-3 |

Source

|

| Record name | 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

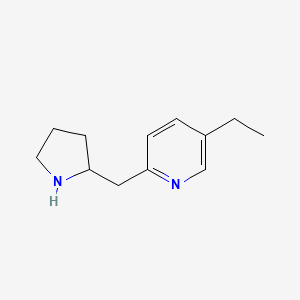

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

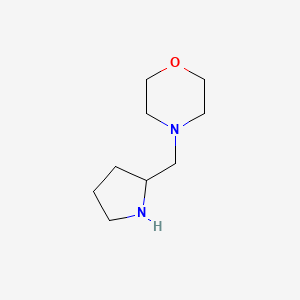

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)

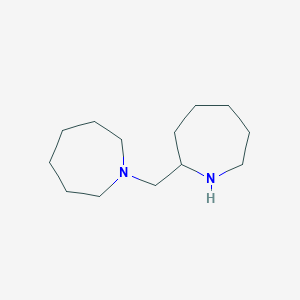

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)